molecular formula C23H18N4O6 B273854 isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate

isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate

Cat. No. B273854
M. Wt: 446.4 g/mol
InChI Key: WNNFAPNJDPLWIE-YYDJUVGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of fluorene, which has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate is not well understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate in lab experiments is its versatility. The compound can be easily synthesized and modified to suit different experimental needs. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce oxidative stress and damage DNA, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate. One potential direction is the development of new organic semiconductors for use in electronic devices. Another direction is the investigation of the compound's potential as an anti-cancer agent. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential toxicity.
Conclusion
In conclusion, isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate is a versatile chemical compound with various scientific research applications. Its synthesis method is multi-step, and its mechanism of action is not well understood. The compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of this compound, including the development of new organic semiconductors and investigation of its potential as an anti-cancer agent.

Synthesis Methods

The synthesis of isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate involves several steps. The first step involves the preparation of 9H-fluorene-4-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate. The intermediate is then treated with 2,4-dinitrophenylhydrazine to form the desired product, isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate.

Scientific Research Applications

Isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate has various scientific research applications. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and light-emitting diodes.

properties

Product Name

isopropyl 9-({2,4-bisnitrophenyl}hydrazono)-9H-fluorene-4-carboxylate

Molecular Formula

C23H18N4O6

Molecular Weight

446.4 g/mol

IUPAC Name

propan-2-yl (9E)-9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-4-carboxylate

InChI

InChI=1S/C23H18N4O6/c1-13(2)33-23(28)18-9-5-8-17-21(18)15-6-3-4-7-16(15)22(17)25-24-19-11-10-14(26(29)30)12-20(19)27(31)32/h3-13,24H,1-2H3/b25-22+

InChI Key

WNNFAPNJDPLWIE-YYDJUVGSSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC(C)OC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)OC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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